Cas no 21758-86-1 (Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt)

Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt is a zwitterionic compound characterized by its unique molecular structure, combining a pyridinium moiety with a naphthalene-based dihydrodioxo group. This inner salt exhibits notable stability due to its charge-neutral form, making it suitable for applications requiring controlled reactivity. The presence of both hydroxyl and carbonyl functionalities enhances its potential as an intermediate in organic synthesis, particularly in reactions involving electron transfer or photochemical processes. Its structural features may also contribute to solubility in polar solvents, facilitating its use in homogeneous reaction systems. The compound's balanced electronic properties suggest utility in materials science, where such zwitterions can influence molecular assembly or charge transport.
Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt structure
21758-86-1 structure
Product Name:Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt
CAS No:21758-86-1
MF:C15H9NO3
MW:251.236863851547
CID:287175
PubChem ID:3113863
Update Time:2025-10-28

Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt Chemical and Physical Properties

Names and Identifiers

    • Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt
    • 3,4-dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate
    • 1-(3-hydroxy-1,4-dioxo-1,4-dihydro-[2]naphthyl)-pyridinium betaine
    • 1-(3-Hydroxy-1,4-dioxo-1,4-dihydro-[2]naphthyl)-pyridinium-betain
    • 1-(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-pyridinium betaine
    • 1,4-Dioxo-3-pyridinium-2-naphthoxid
    • 1,4-dioxo-3-pyridinium-2-naphthoxide
    • 1,4-Naphthochinon-2-pyridinium-3-oxid
    • AC1MJKD1
    • HMS2747C07
    • NSC81054
    • STK338128
    • STOCK3S-25496
    • 21758-86-1
    • 1-(3-Oxido-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-15-pyridin-1-ylium
    • BAS 00634883
    • 1-(1-oxido-3,4-dioxo-3,4-dihydronaphthalen-2-yl)-1
    • 3,4-Dioxo-2-(1-pyridiniumyl)-3,4-dihydro-1-naphthalenolate
    • E?-pyridin-1-ylium
    • CHEMBL1330597
    • NSC-81054
    • 1,4-dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-olate
    • AKOS000523128
    • DTXSID00389403
    • 1,4-DIOXO-3-(1-PYRIDINIUMYL)-1,4-DIHYDRO-2-NAPHTHALENOLATE
    • MLS000765886
    • 1,4-dioxo-3-pyridinio-1,4-dihydronaphthalen-2-olate
    • SMR000278992
    • Inchi: 1S/C15H9NO3/c17-13-10-6-2-3-7-11(10)14(18)15(19)12(13)16-8-4-1-5-9-16/h1-9H
    • InChI Key: GVGUDCCBZUEPTO-UHFFFAOYSA-N
    • SMILES: [O-]C1C2C=CC=CC=2C(C(C=1[N+]1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 252.0661
  • Monoisotopic Mass: 251.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61.1Ų

Experimental Properties

  • PSA: 58.25
  • LogP: 1.65240

Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt Pricemore >>

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Additional information on Pyridinium,1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt

Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt (CAS No. 21758-86-1): An Overview of Its Structure, Properties, and Applications

Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt (CAS No. 21758-86-1) is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural features and potential applications. This compound belongs to the class of pyridinium salts and is characterized by its intricate molecular structure, which includes a naphthalene ring system and a pyridinium moiety.

The molecular formula of this compound is C15H10N2O4, and it has a molecular weight of approximately 286.25 g/mol. The presence of the naphthalene ring and the pyridinium group imparts specific chemical and physical properties that make it an interesting subject for both academic research and industrial applications.

In terms of its chemical structure, the compound features a 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl moiety attached to a pyridinium ring. The inner salt nature of the compound arises from the presence of both positive and negative charges within the molecule, which are stabilized by resonance. This unique arrangement contributes to its stability and reactivity in various chemical environments.

The physical properties of Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt include its solubility in polar solvents such as water and methanol. It is also relatively stable under standard laboratory conditions but can undergo various chemical reactions under specific conditions. The compound's UV/Vis absorption spectrum exhibits characteristic peaks that are useful for its identification and quantification in analytical methods.

In recent years, significant research has been devoted to understanding the biological activities of this compound. Studies have shown that it exhibits potent antioxidant properties, which can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for use in pharmaceutical formulations aimed at treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Additionally, Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt has been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. These findings suggest that the compound could be developed into therapeutic agents for managing inflammatory conditions.

The pharmacokinetic properties of this compound have also been studied to evaluate its potential as a drug candidate. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for effective drug delivery. However, further studies are needed to optimize its formulation and dosing regimens for clinical use.

In the context of drug discovery, Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt has been explored as a lead compound for developing new therapeutic agents. Its unique structure provides a scaffold for chemical modifications that can enhance its biological activity or improve its pharmacological properties. For example, researchers have synthesized derivatives with enhanced antioxidant or anti-inflammatory activities by modifying the naphthalene or pyridinium moieties.

The environmental impact of this compound is another area of interest. Studies have shown that it is biodegradable under certain conditions and does not accumulate in the environment at harmful levels. However, proper disposal methods should be followed to minimize any potential environmental risks.

In conclusion, Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt (CAS No. 21758-86-1) is a multifaceted compound with a rich chemical structure and diverse biological activities. Its potential applications in pharmaceuticals and other industries make it an important subject for ongoing research and development. As new findings continue to emerge, this compound is likely to play an increasingly significant role in advancing our understanding of complex chemical systems and their practical applications.

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